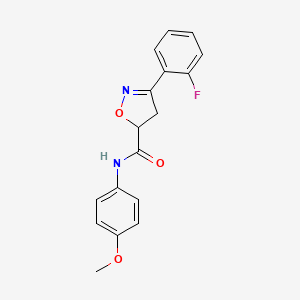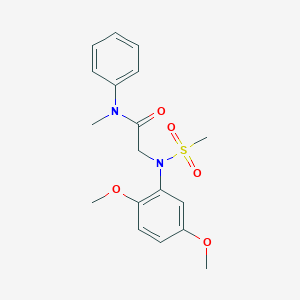
3-(2-氟苯基)-N-(4-甲氧基苯基)-4,5-二氢-5-异恶唑甲酰胺
描述
This compound belongs to a class of chemicals that have been studied for their diverse biological activities and chemical properties. The specific structure of this compound suggests it might be involved in various chemical reactions and possess unique physical and chemical properties.
Synthesis Analysis
While the direct synthesis of "3-(2-fluorophenyl)-N-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide" is not detailed in the accessed literature, related compounds often involve multi-step synthetic processes that include nucleophilic substitution reactions, cycloadditions, and the use of specific catalysts to achieve the desired isoxazole ring formation and substitution patterns (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including those similar to the compound , has been characterized using techniques like NMR, mass spectrometry, and X-ray crystallography. These studies reveal the spatial arrangement of atoms within the molecule and the conformational preferences of the isoxazole ring and its substituents (Yeong et al., 2018).
Chemical Reactions and Properties
Isoxazole derivatives are known for their reactivity towards nucleophilic and electrophilic substitutions, depending on the nature of the substituents on the ring. The presence of fluorine and methoxy groups could influence the electronic distribution across the molecule, affecting its reactivity in synthetic applications (Liu et al., 2016).
Physical Properties Analysis
The physical properties such as melting point, boiling point, and solubility in various solvents can be inferred based on the functional groups present in the compound. Isoxazole derivatives often exhibit moderate to low solubility in water but are more soluble in organic solvents due to their aromatic nature and the presence of polar substituents (Kato et al., 1992).
Chemical Properties Analysis
The chemical stability of isoxazole derivatives, including their susceptibility to hydrolysis, oxidation, and photodegradation, is an area of interest. The specific functional groups on the isoxazole ring influence these properties, with electron-withdrawing groups like fluorine potentially enhancing stability under certain conditions (Ahsan et al., 2018).
科学研究应用
合成和生物学评估
该领域的研究所关注合成具有潜在生物活性的新型化合物。例如,关于异恶唑并 1,3,4-恶二唑衍生物合成的研究显示出抗菌和抗结核活性,表明它们在开发新治疗剂中的潜力 (Shingare 等,2018 年)。类似地,含氟杂环化合物的开发证明了氟化化合物在创建药理学相关分子中的多功能性 (Shi 等,1996 年)。
抗菌和抗肿瘤活性
已经对该化学类别中化合物的抗菌和抗肿瘤特性进行了一些研究。例如,合成 3-{2-[(1-芳基-1H-1,2,3-三唑-4-基)甲氧基]-5-氟苯基}异恶唑并针对各种细菌和真菌生物进行评估,突出了这些化合物在解决耐药菌株方面的潜力 (Kumar 等,2019 年)。
光物理和光学性质
对具有相似结构的化合物的な光物理性质的研究揭示了在材料科学中的应用,例如开发用于感测 pH 值和金属阳离子的荧光探针。这证明了这些化合物除了在药物方面的用途外,还可用于化学传感和成像 (Tanaka 等,2001 年)。
属性
IUPAC Name |
3-(2-fluorophenyl)-N-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-22-12-8-6-11(7-9-12)19-17(21)16-10-15(20-23-16)13-4-2-3-5-14(13)18/h2-9,16H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWXFWIIILPEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=NO2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![isopropyl 5-(aminocarbonyl)-2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4577618.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4577624.png)
![3,3'-thiobis[N-(4-acetylphenyl)propanamide]](/img/structure/B4577639.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4577644.png)
![2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4577658.png)
![N-(3-chlorophenyl)-N'-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4577666.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4577671.png)
![1-(2-methoxyphenyl)-4-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4577675.png)
![1,1-bis[4-(dimethylamino)phenyl]-1-pentanol](/img/structure/B4577679.png)

![4-methyl-N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4577691.png)
![6-(2,4-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4577698.png)
![5-methyl-N-[2-(4-morpholinyl)ethyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4577699.png)
